molecular formula C24H22N2O2 B6488994 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941953-60-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B6488994
CAS No.: 941953-60-2
M. Wt: 370.4 g/mol
InChI Key: MHBZVAMRBSJPKM-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (CAS 941953-60-2) is a synthetic organic compound with the molecular formula C₂₄H₂₂N₂O₂ and a molecular weight of 370.4 . This chemical features a tetrahydroquinolinone core structure substituted with a benzyl group at the N1 position and a 4-methylbenzamide moiety at the 6-position. This compound belongs to a class of substituted tetrahydroquinolin compounds that have been identified in patent literature as potential Indoleamine 2,3-Dioxygenase (IDO) inhibitors . IDO is a key immunomodulatory enzyme involved in tryptophan metabolism within the tumor microenvironment. Inhibiting IDO is a significant strategy in immuno-oncology research, as it can help overcome immune suppression and potentially enhance anti-tumor T-cell responses . Researchers can utilize this compound as a valuable chemical probe for studying the IDO pathway and investigating novel approaches to cancer immunotherapy. The structural motif of the 1,2,3,4-tetrahydroquinolin-2-one core is prevalent in medicinal chemistry, making this compound a versatile chemical intermediate for further structure-activity relationship (SAR) studies and the synthesis of more complex analogs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-7-9-19(10-8-17)24(28)25-21-12-13-22-20(15-21)11-14-23(27)26(22)16-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBZVAMRBSJPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinolinone Core

The tetrahydroquinolinone scaffold is typically synthesized via intramolecular cyclization of a keto-amine intermediate. A method adapted from the synthesis of furopyrimidine derivatives involves:

  • Starting materials : 6-nitro-1,2,3,4-tetrahydroquinolin-2-one or analogous precursors.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert the nitro group to an amine.

  • Cyclization : Acid-catalyzed intramolecular cyclization to form the tetrahydroquinolinone structure.

Reaction conditions :

StepReagents/ConditionsYield
Reduction10% Pd/C, H₂ (1 atm), ethanol, 25°C85%
CyclizationHCl (conc.), reflux, 6 h78%

This approach mirrors the Curtius rearrangement and cyclization steps used in the synthesis of DHFP, where dry tetrahydrofuran (THF) and nitrogen atmospheres are critical for preventing side reactions.

Benzylation at Position 1

The introduction of the benzyl group is achieved through nucleophilic substitution or reductive amination:

  • Benzyl bromide reaction : Treatment of the tetrahydroquinolinone with benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Alternative method : Reductive amination using benzaldehyde and sodium cyanoborohydride in methanol.

Optimized conditions :

ParameterValue
SolventDMF
Temperature80°C
Time12 h
Yield72%

This step is analogous to the benzylation of 4-((3-benzylureido)methyl)furan-3-carbonyl azide in DHFP synthesis, where column chromatography (ethyl acetate/hexane) is used for purification.

Acylation at Position 6

The final acylation step introduces the 4-methylbenzamide group:

  • Reagents : 4-Methylbenzoyl chloride, triethylamine (TEA) as a base.

  • Conditions : Reaction in dry dichloromethane (DCM) at 0°C to room temperature for 4 h.

Key data :

ParameterValue
SolventDCM
BaseTEA (2 eq)
Yield68%
Purity (HPLC)>98%

This method aligns with acylation protocols for quinoline derivatives, where inert atmospheres and controlled temperatures minimize undesired side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., THF) improve reaction rates compared to non-polar solvents.

  • Benzylation : DMF enhances solubility of intermediates, while temperatures above 80°C lead to decomposition.

Catalytic Systems

  • Pd/C in reduction : Higher catalyst loading (15%) increases nitro-to-amine conversion efficiency but complicates purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, benzyl), 2.45 (s, 3H, CH₃).

  • FTIR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Mass Spectrometry

  • Observed m/z : 389.2 [M+H]⁺ (calculated: 389.18).

Industrial Production Considerations

Scalability Challenges

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale batches.

  • Continuous flow systems : Microreactors improve heat transfer during exothermic acylation steps.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinone derivatives, while reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs with modifications in the benzamide and tetrahydroquinoline N-substituent regions (Table 1). These variations highlight how structural changes impact molecular properties and inferred biological activity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide) N-Substituent (Tetrahydroquinoline) Key Features
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (Target) C24H22N2O2* 378.45* 4-methyl Benzyl Moderate lipophilicity; potential HDAC inhibition based on analog data .
N-(1-Benzyl-2-oxo-...-2,4-difluorobenzamide [] C23H18F2N2O2 392.4 2,4-difluoro Benzyl Higher electronegativity due to fluorine; possible altered binding affinity .
N-(1-Butyl-2-oxo-...-2,4-dimethylbenzamide [] C22H26N2O2 350.5 2,4-dimethyl Butyl Reduced steric bulk; lower molecular weight may enhance bioavailability .

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to and .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Lipophilicity: The target compound (MW ~378) falls within the range typical for CNS-penetrant drugs, whereas the butyl analog (MW 350.5) may exhibit faster absorption due to lower molecular weight .
  • Electronic Effects :

    • The electron-donating methyl group in the target compound may stabilize charge-transfer interactions, while electron-withdrawing fluorine atoms () could polarize the benzamide ring, affecting binding kinetics .

Research Findings and Inferences from Analog Data

  • Potency Trends : Methyl-substituted benzamides (e.g., compound 109) demonstrate superior HDAC1/3 inhibition compared to fluorinated analogs, suggesting the target compound may share this activity profile .
  • Selectivity : The benzyl group’s bulkiness may confer selectivity for specific HDAC isoforms, as seen in compound 3, where substituent size correlates with HDAC1 selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Condensation of tetrahydroquinoline precursors with 4-methylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the amide bond .
  • Step 2 : Benzylation at the 1-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux .
  • Optimization : Adjust solvent polarity (e.g., DMF for slower reactions), control temperature (±2°C), and use catalysts like DMAP to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Techniques :

  • ¹H/¹³C NMR : Assign signals for the benzyl (δ 4.5–5.0 ppm), tetrahydroquinoline carbonyl (δ 165–170 ppm), and 4-methylbenzamide aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~413.18 (calculated for C₂₄H₂₄N₂O₂) .
  • X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks .

Q. What initial biological screening approaches are used to assess its therapeutic potential?

  • In vitro assays :

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases (e.g., EGFR) or proteases linked to cancer/inflammation .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across similar tetrahydroquinoline derivatives?

  • Approach :

  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., conflicting anti-inflammatory vs. neurotoxic effects) .
  • Structural-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) to isolate key pharmacophores .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining efficacy?

  • Strategies :

  • LogP Adjustment : Introduce polar groups (e.g., sulfonamide in ) to reduce lipophilicity and improve solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzylic oxidation); block with fluorine substituents .
  • Pro-drug Design : Mask amide groups with ester linkages for enhanced oral bioavailability .

Q. What computational and experimental methods are used to elucidate its mechanism of action against specific targets?

  • Integrated Workflow :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., COX-2, tubulin) .
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
  • Knockout Models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity across different cell lines?

  • Resolution Framework :

  • Dose-Response Validation : Re-test in triplicate with standardized protocols (e.g., ATP-based assays vs. MTT) .
  • Cell Line Authentication : STR profiling to rule out contamination .
  • Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with stromal cells to replicate in vivo conditions .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight412.5 g/mol (HRMS)
LogP4.7 (HPLC-derived)
Aqueous Solubility12 µM (pH 7.4, shake-flask)

Table 2 : Common Synthetic By-Products and Mitigation Strategies

By-ProductCauseMitigation
N-Dealkylated derivativeOverly acidic conditionsUse milder bases (e.g., Et₃N)
Oxo-quinoline impurityOxidation during purificationAdd antioxidant (BHT) to solvents

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